(E)-N'-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The presence of the pyrazole ring and the benzylidene group contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Unique due to the presence of both the pyrazole ring and the benzylidene group.
2-Chlorobenzaldehyde: Similar structure but lacks the pyrazole ring.
3-(2-Chlorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but lacks the benzylidene group.
Uniqueness
(E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combined structural features, which contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-14-9-5-4-8-13(14)15-10-16(21-20-15)17(23)22-19-11-12-6-2-1-3-7-12/h1-11H,(H,20,21)(H,22,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXXEPVWBCDEBC-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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